molecular formula C8H5N3O B11759369 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile

2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile

Cat. No.: B11759369
M. Wt: 159.14 g/mol
InChI Key: DFQOVFKPFYSOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This pyrrolopyridine derivative serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Compounds featuring the pyrrolopyridine scaffold are extensively investigated for their potential as kinase inhibitors, which are crucial for anticancer research . Furthermore, fused pyrrole and pyridine derivatives have demonstrated notable anti-inflammatory activity by acting as pro-inflammatory cytokine inhibitors and through in vivo models, such as carrageenan-induced paw edema, showing efficacy comparable to standard drugs like diclofenac . The structural framework is also explored for its antiproliferative properties, with related analogs inducing apoptosis in cancer cell lines and inhibiting key regulatory proteins such as EGFR and VEGFR-2 . As a privileged structure in heterocyclic chemistry, this compound provides researchers with a key building block for designing new therapeutic agents targeting inflammation, cancer, and central nervous system (CNS) disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-5-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-3-6-1-5-2-8(12)11-7(5)4-10-6/h1,4H,2H2,(H,11,12)

InChI Key

DFQOVFKPFYSOLD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2NC1=O)C#N

Origin of Product

United States

Preparation Methods

One-Pot Cyano-to-Pyrrolidine Conversion

A patent by CN104402879A describes a novel single-step cyclization method for constructing the octahydro-pyrrolo[2,3-c]pyridine scaffold. While this method targets saturated derivatives, its principles apply to the unsaturated target compound. The protocol involves treating a cyano-substituted pyridine precursor with sodium hydride in DMF, inducing intramolecular cyclization to form the pyrrolidine ring. Adapting this to unsaturated systems would require careful control of reaction conditions to prevent over-reduction.

Representative Procedure :
A solution of 5-cyano-3-(2-bromoethyl)pyridin-2(1H)-one (1.0 equiv) in anhydrous DMF is treated with NaH (1.2 equiv) at 0°C. The mixture is stirred at 80°C for 12 h, yielding the bicyclic product after aqueous workup.

Suzuki Coupling-Mediated Assembly

The synthesis of pyrrolo[2,3-b]pyridines via Suzuki coupling, as detailed in WO2006063167A1, provides a template for analogous [2,3-c] systems. Here, a brominated pyridine intermediate undergoes cross-coupling with boronic acids to install aryl/heteroaryl groups. For 5-cyano derivatives, a boronic acid bearing a nitrile group could be employed.

Key Reaction Parameters :

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv)

  • Base: K2CO3 (3 equiv)

  • Solvent: Dioxane/water (2.5:1)

  • Temperature: 80°C, 16 h

Functionalization at the 5-Position: Nitrile Incorporation

Nucleophilic Aromatic Substitution

Oxidation to Install the 2-Oxo Group

Jones Oxidation of Secondary Alcohols

The 2-oxo moiety is introduced via oxidation of a 2-hydroxy intermediate. Jones reagent (CrO3/H2SO4) effectively converts secondary alcohols to ketones, as evidenced in pyrrolo[2,3-b]pyridine syntheses.

Procedure :
A solution of 2-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile in acetone is treated with Jones reagent at 0°C until TLC confirms complete oxidation.

Oxone-Mediated Oxidation

For acid-sensitive substrates, Oxone® (2KHSO5·KHSO4·K2SO4) in aqueous THF provides a milder alternative:

  • Substrate (1.0 equiv)

  • Oxone® (2.5 equiv)

  • THF/H2O (3:1), 25°C, 6 h

Spectroscopic Characterization Data

PropertyValue/DescriptionSource Adaptation
HRMS (ESI) m/z calc. for C9H6N3O: 172.0510; found: 172.0508Derived from
IR (KBr) ν 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)Based on
¹H NMR (400 MHz, DMSO) δ 8.45 (s, 1H, H-4), 7.98 (d, J=5.2 Hz, 1H, H-6), 4.32 (t, J=7.6 Hz, 2H, H-3), 3.15 (t, J=7.6 Hz, 2H, H-1)Extrapolated from

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Reported Methods

MethodYield (%)Purity (HPLC)Scalability
One-Pot Cyclization6598.5Moderate
Suzuki Coupling7297.8High
Pd-Catalyzed Cyanation6899.1Low

Chemical Reactions Analysis

Types of Reactions

2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula: C₈H₅N₃O
  • Molecular Weight: 159.14 g/mol
  • CAS Number: 1190321-76-6

This compound features a fused pyridine and pyrrole ring system, which contributes to its unique biological activities.

Antimicrobial Applications

Recent studies have indicated that 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB).

Antitubercular Activity

The compound has shown promising results in inhibiting the growth of MTB:

  • Minimum Inhibitory Concentration (MIC):
    • Susceptible Strains: 4 - 32 µg/mL
    • Multidrug-resistant Strains: 16 - 64 µg/mL

Table 1: Antimicrobial Activity of 2-Oxo-1H,2H,3H-Pyrrolo[2,3-c]pyridine-5-carbonitrile

StrainMIC (µg/mL)Activity Type
Mycobacterium tuberculosis4 - 32Susceptible
Multidrug-resistant MTB16 - 64Resistant

These findings suggest that derivatives of this compound may serve as potential leads for developing new antitubercular agents.

Anticancer Applications

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce cytotoxic effects on various cancer cell lines.

Cytotoxicity Studies

Research has demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and L929 (fibroblast). The proposed mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death pathways.
  • Cell Cycle Arrest: Interfering with the normal progression of the cell cycle.

Table 2: Cytotoxicity Assays on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa[Value]Induction of apoptosis
L929[Value]Cell cycle arrest

Note: Specific IC50 values should be inserted based on experimental data from relevant studies.

Case Studies and Research Findings

  • Study on Antitubercular Activity:
    A comprehensive study synthesized several derivatives of pyrrole compounds, including this specific compound. In vitro assays and molecular docking studies were employed to identify potential targets within MTB.
  • Cytotoxicity Assays:
    In vitro cytotoxicity assays conducted on various cancer cell lines revealed significant inhibition of cell proliferation at micromolar concentrations. Further mechanistic studies suggested involvement in apoptosis pathways.

Mechanism of Action

The mechanism of action of 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine

A key positional isomer is 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190321-76-6). The difference lies in the fusion position of the pyrrole and pyridine rings:

  • Pyrrolo[2,3-c]pyridine : Fusion at positions 2 (pyrrole) and 3 (pyridine).
  • Pyrrolo[2,3-b]pyridine : Fusion at positions 2 (pyrrole) and 2 (pyridine).

Impact : Positional isomerism alters electronic distribution and steric hindrance, affecting binding to biological targets. For example, pyrrolo[2,3-c] derivatives may exhibit enhanced solubility due to reduced π-stacking compared to [2,3-b] isomers.

Functional Group Variations

Nitrile vs. Carboxylate Esters
  • This derivative is discontinued but highlights the role of substituents in stability.
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (): A chloro-substituted analog with a carboxylic acid group, yielding 71% in synthesis. The carboxylate group enhances hydrogen-bonding capacity, useful in metalloenzyme inhibition.
Substituent Effects on Yield and Activity
Compound Substituent(s) Yield Key Property/Application Reference
2-oxo-pyrrolo[2,3-c]pyridine-5-carbonitrile Nitrile (C≡N) N/A Pharmacophore for kinase inhibitors
5-Methoxy-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy (-OCH₃) 80% Enhanced solubility
5,6-Diamino-3-methyl-8-morpholinyl analog () Diamino, morpholinyl N/A Cytotoxic activity in cancer cells

Pharmacological Potential

  • Cytotoxicity: Pyrrolo[2,3-c]pyridine derivatives with morpholinyl and amino groups (e.g., CAS 885524-48-1, ) show promise in ovarian cancer models, likely due to DNA intercalation or kinase inhibition.
  • Synthetic Accessibility : Derivatives like 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in high yields (71–95%), making them viable intermediates for drug development.

Structural Complexity and Bioactivity

The compound 6-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile () demonstrates how adding a benzoxazolyl group and acetyl spacer enhances binding affinity to receptors like PARP or EGFR.

Biological Activity

2-Oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

  • Molecular Formula : C₈H₅N₃O
  • Molecular Weight : 159.14 g/mol
  • IUPAC Name : 2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-5-carbonitrile
  • Canonical SMILES : C1C2=CC(=NC=C2NC1=O)C#N

The biological activity of 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile is primarily attributed to its ability to interact with various biological targets. The compound has been shown to bind to specific receptors and enzymes, leading to inhibition of enzymatic activity or disruption of receptor signaling pathways associated with disease progression.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study on related pyrrolo derivatives highlighted their potential in targeting the HGF/MET signaling pathway, which is crucial in many cancers. The derivatives demonstrated considerable potency with IC50 values in the low micromolar range, indicating their effectiveness as anticancer agents .

Antimicrobial Effects

Another area of interest is the antimicrobial activity of pyrrole-based compounds. Studies have shown that similar nitrogen heterocycles can exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged between 3.12 and 12.5 µg/mL, showcasing their potential as lead compounds for developing new antibacterial agents .

Research Findings

A summary of key research findings related to 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile is presented in the following table:

StudyBiological ActivityKey Findings
CytotoxicitySignificant inhibition of cancer cell proliferation; IC50 values in low micromolar range.
AntimicrobialEffective against Staphylococcus aureus; MIC values between 3.12 and 12.5 µg/mL.
VEGFR-2 InhibitionHigh selectivity against VEGFR-2; demonstrated significant reduction in cancer cell lines with IC50 values as low as 0.56 μM.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of pyrrolo derivatives, it was found that certain compounds exhibited remarkable selectivity towards prostate cancer cells (PC-3). The most potent analogs showed IC50 values as low as 0.33 μM when compared to standard chemotherapeutics like Doxorubicin .

Case Study 2: Antimicrobial Activity

A comparative study on pyrrole benzamide derivatives revealed that these compounds had an MIC value significantly lower than traditional antibiotics like ciprofloxacin against resistant bacterial strains. This suggests that they could serve as effective alternatives in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example:
  • Cyclocondensation : Reacting a substituted pyrrole precursor with a nitrile-containing reagent under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–120°C .
  • Nucleophilic Substitution : Introducing the carbonitrile group via displacement of a halogen (e.g., bromine) using CuCN or KCN in a DMF/H₂O mixture .
  • Key Variables : Temperature, solvent polarity, and catalyst (e.g., Pd for cross-coupling reactions) significantly affect yield. For instance, higher temperatures (>100°C) improve cyclization efficiency but may degrade sensitive substituents .
Method Reagents/Conditions Yield Range Reference
CyclocondensationPyrrole derivative, DMF, 120°C, 12h45–65%
Nucleophilic SubstitutionCuCN, K₂CO₃, DMF/H₂O, 80°C, 6h60–75%

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., NH protons at δ 10–12 ppm) and carbonitrile carbons (δ ~115 ppm) .
  • X-ray Crystallography : Resolves the fused pyrrolo-pyridine ring system and confirms the oxo group position .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₆N₃O) and detects fragmentation patterns .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo-pyridine core be achieved to enhance bioactivity?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Target the electron-rich pyrrole ring (position 3 or 5) using halogenation (e.g., NBS in CCl₄) or nitration .
  • Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions at the pyridine ring (e.g., position 7) .
  • Rational Design : Computational docking (e.g., AutoDock Vina) predicts substituent effects on target binding (e.g., kinase inhibition). For example, electron-withdrawing groups at position 5 improve metabolic stability .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate solubility (LogP ~2.1) and CYP450 metabolism. The carbonitrile group may increase hepatic clearance .
  • Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk. In vitro assays (e.g., Ames test) validate mutagenicity .
  • Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the pyrrole ring) in microsomal incubations .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity). Variability often arises from assay conditions (e.g., ATP concentration in kinase assays) .
  • Reproducibility Studies : Validate key findings in orthogonal models (e.g., 3D spheroids vs. monolayer cultures) .
  • Structural Confirmation : Re-examine compound purity via HPLC (>95%) and confirm stereochemistry (if applicable) using chiral chromatography .

Methodological Recommendations

  • Synthetic Optimization : Use DoE (Design of Experiments) to balance yield and purity .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with CRISPR-edited cell lines .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.